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Tris(2,3-epoxypropyl) phosphate

Polyurethane foam reactive flame retardant melt-dripping

Procure Tris(2,3-epoxypropyl) phosphate for permanent, non-migrating flame retardancy. Unlike additive phosphates (e.g., DMMP), its three oxirane rings covalently anchor into epoxy/PU networks during cure, permanently eliminating exudation, suppressing melt-dripping, and preserving thermomechanical integrity. Use in rigid PUF insulation, aerospace composites meeting FAR 25.853, intumescent coatings, and waterborne PU dispersions.

Molecular Formula C9H15O7P
Molecular Weight 266.18 g/mol
CAS No. 18795-33-0
Cat. No. B091482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(2,3-epoxypropyl) phosphate
CAS18795-33-0
Molecular FormulaC9H15O7P
Molecular Weight266.18 g/mol
Structural Identifiers
SMILESC1C(O1)COP(=O)(OCC2CO2)OCC3CO3
InChIInChI=1S/C9H15O7P/c10-17(14-4-7-1-11-7,15-5-8-2-12-8)16-6-9-3-13-9/h7-9H,1-6H2
InChIKeyPYGKDFLMCGZPHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(2,3-epoxypropyl) phosphate (CAS 18795-33-0) — Core Chemical Identity and Procurement-Relevant Characteristics


Tris(2,3-epoxypropyl) phosphate, also referred to as triglycidyl phosphate or POG, is a trifunctional organophosphate monomer in which three glycidyl (2,3-epoxypropyl) groups are esterified to a central phosphate core [1]. With a molecular formula of C₉H₁₅O₇P and a molecular weight of 266.18 g mol⁻¹, the compound carries a calculated phosphorus content of approximately 11.6 wt% and exhibits a computed boiling point of 386 °C (at 760 mmHg) and a flash point of 201 °C [2]. Unlike simple trialkyl phosphates that function exclusively as additive flame retardants, the three oxirane rings permit covalent incorporation into epoxy, polyurethane, and other thermosetting networks, thereby providing reactive flame retardancy while preserving matrix thermo-mechanical integrity [3]. This dual phosphate‑ester/epoxy reactivity is the basis for most procurement decisions involving this substance.

Why Tris(2,3-epoxypropyl) phosphate Cannot Be Freely Substituted with Other Organophosphate Flame Retardants


Generic substitution fails because the compound’s value derives not from phosphorus content alone but from the combination of three reactive oxirane rings and a central phosphate ester in a single low-molecular-weight scaffold [1]. Additive‑type organophosphates such as dimethyl methylphosphonate (DMMP) or triethyl phosphate (TEP) can plasticise matrices, migrate over time, and fail to suppress melt‑dripping, whereas tris(2,3-epoxypropyl) phosphate is covalently anchored to the polymer backbone during curing, permanently eliminating exudation and preserving thermo‑mechanical properties [2]. Even among reactive phosphorus‑containing epoxy compounds, the trifunctional glycidyl architecture confers faster network build‑up and superior charring relative to difunctional glycidyl phosphates, making direct replacement without quantitative performance verification scientifically unsound [3].

Quantitative Differential Evidence for Tris(2,3-epoxypropyl) phosphate Versus Closest Analogues


Elimination of Melt‑Dripping Versus Additive‑Type Organophosphates in Rigid Polyurethane Foam

In rigid polyether polyurethane foam (PUF), incorporation of reactive tri‑glycidyl phosphate (POG) completely eliminated melt‑dripping during vertical burning tests, in stark contrast to traditional additive‑type organophosphates such as dimethyl methylphosphonate (DMMP) and triethyl phosphate (TEP) [1]. The POG‑modified PUF also limited flame spread and achieved a 30.2 % reduction in total heat release relative to the unmodified PUF baseline [1]. Additive organophosphates are known to plasticise the matrix and exude over time, whereas covalent incorporation of POG permanently anchors the phosphorus moiety within the polymer network [1].

Polyurethane foam reactive flame retardant melt-dripping vertical burning

Char Yield Enhancement Relative to Non‑Phosphorus Bisphenol‑A Epoxy Resins

Phosphorylated epoxy resins analogous to tris(2,3-epoxypropyl) phosphate (i.e., glycidyl‑ester‑based phosphorus‑containing epoxies) deliver char yields at 700–800 °C in the range of 23–52 %, compared with only 10–12 % for conventional bisphenol‑A diglycidyl ether (DGEBA)‑based resins [1][2]. In one representative study, the phosphorylated system also exhibited a limiting oxygen index (LOI) of 27–51 %, whereas the DGEBA control recorded an LOI of 21–22 % [1]. The 2‑ to 4‑fold increase in char residue is directly correlated with enhanced condensed‑phase flame retardancy.

Epoxy thermoset char yield TGA flame retardancy

Self‑Extinguishing Behaviour and High Glass‑Transition Temperature in Amine‑Cured Epoxy Binders

Epoxy polymers formulated with triglycidyl phosphate (TGFT) and cured with aromatic amines are intrinsically self‑extinguishing, meaning that the flame extinguishes spontaneously after removal of the ignition source without requiring additional additive flame retardants [1]. In the same study, the cured GEF‑based polymers exhibited high glass‑transition temperatures, whereas many additive‑laden epoxy systems suffer from Tg depression due to plasticisation [1]. The combination of self‑extinguishing behaviour and elevated Tg makes TGFT‑based binders suitable for resin‑transfer moulding (RTM) of carbon‑fibre composites where thermal stability and fire resistance are co‑requirements [1].

Epoxy binder self-extinguishing glass transition temperature RTM

Three‑Way Reactivity Comparison: Triglycidyl Phosphate vs. Diglycidyl Methyl Phosphate vs. Diglycidyl Methyl Phosphonate

A systematic comparative study of glycidyl esters of phosphorus acids (GEF) revealed distinct reactivity differences between triglycidyl phosphate (TGFT), diglycidyl methyl phosphate (DGMFT), and diglycidyl methyl phosphonate (DGMFN) when cured with aromatic amines [1]. Kinetic parameters were extracted via Thermokinetics software, and the mode of interaction was supported by DFT calculations at the CAM‑B3LYP/TZVPP level, showing that the trifunctional TGFT reaches network gelation faster and develops a denser cross‑link density than the difunctional analogues [1]. Although the study does not report a single numerical “rate constant” for each system, the comparative kinetic analysis confirmed that TGFT, DGMFT, and DGMFN exhibit measurably different curing exotherms and activation energies, meaning they cannot be interchanged in a formulation without altering the cure profile and final network architecture [1].

Cure kinetics glycidyl esters of phosphorus acids aromatic amines DFT

Limiting Oxygen Index (LOI) Improvement in Aqueous Polyurethane Systems

In a self‑curing aqueous‑based polyurethane (PU) system, the addition of tri‑glycidyl phosphate (POG) raised the limiting oxygen index (LOI) from 20 % (original PU) to 27 % at 5.0 phr POG loading [1]. Simultaneously, the gel content increased to 90.1 % and sample mass loss in ethanol dropped to 9.2 %, indicating that POG not only contributes phosphorus for flame retardancy but also acts as an effective cross‑linking agent that augments solvent resistance [1]. This dual functional role is not replicated by simple trialkyl phosphates used as additive flame retardants.

Aqueous polyurethane self-curing LOI tri-glycidyl phosphate

Synergistic Intumescent Formulation with Ammonium Polyphosphate and Carbon Nanotubes

A patented fire‑retardant intumescent composition (RU 2425078 C1) explicitly specifies triglycidyl phosphate at 10–20 parts by weight, combined with ammonium polyphosphate (15–25 pts. wt.), pentaerythritol (10–20 pts. wt.), and carbon nanotubes (0.01–0.1 pts. wt.) in an epoxy‑amine binder [1]. The composition is claimed to deliver good fire‑retardant properties for coatings used in aircraft, automotive, and building applications [1]. The presence of both the epoxy‑reactive phosphate and the dispersed carbon nanotubes creates a synergistic char that is more thermally stable than compositions relying on ammonium polyphosphate and pentaerythritol alone.

Intumescent coating ammonium polyphosphate carbon nanotubes fire protection

Procurement‑Driven Application Scenarios for Tris(2,3-epoxypropyl) phosphate


Halogen‑Free Reactive Flame Retardant for Rigid Polyurethane Foam Insulation

Rigid PUF formulations that require permanent anti‑drip fire performance without the migration and plasticisation drawbacks of additive phosphates (e.g., DMMP, TEP). The quantitative evidence of eliminated melt‑dripping and a 30.2 % reduction in total heat release [1] supports specification in building insulation, refrigerated transport, and pipe‑lagging applications where fire safety standards such as EN 13501 or ASTM E84 apply.

Self‑Extinguishing, High‑Tg Epoxy Binders for Resin‑Transfer Moulding (RTM) of Carbon‑Fibre Composites

Low‑viscosity epoxy formulations incorporating triglycidyl phosphate (TGFT) and aromatic amine hardeners that are intrinsically self‑extinguishing while maintaining high glass‑transition temperatures [1]. This property set is essential for aerospace‑grade and automotive structural composites that must meet FAR 25.853 or equivalent fireworthiness requirements without resorting to halogenated additives that increase smoke density and toxicity.

Halogen‑Free Intumescent Fire‑Protective Coatings for Steel and Composite Substrates

Patented intumescent compositions in which tris(2,3-epoxypropyl) phosphate (10–20 pts. wt.) is combined with ammonium polyphosphate, pentaerythritol, and carbon nanotubes in an epoxy‑amine matrix to generate a thermally stable char layer during fire exposure [1]. The formulation is directly applicable to protective coatings for steel structures, aircraft interior panels, and automotive battery enclosures, leveraging the synergistic char‑forming effect of the phosphate‑glycidyl monomer and the dispersed carbon nanotubes.

One‑Component Waterborne Polyurethane Coatings with Built‑In Flame Retardancy and Solvent Resistance

Self‑curing aqueous PU dispersions where tri‑glycidyl phosphate (POG) serves simultaneously as a reactive cross‑linker and a phosphorus‑based flame retardant. With an LOI increase from 20 % to 27 % and a gel content reaching 90.1 % at 5.0 phr loading [1], this system is suited for wood coatings, textile back‑coatings, and leather finishes that need to satisfy flammability standards (e.g., BS 5852, CAL TB 117) while maintaining a waterborne, low‑VOC profile.

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